![molecular formula C18H26O3 B13783078 (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one CAS No. 4146-29-6](/img/structure/B13783078.png)
(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
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Overview
Description
The compound (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxyl groups via oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of this compound involves multi-step organic transformations, often leveraging steroid precursors. Key reactions include:
Hydroxylation and Oxidation
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C6 and C17 Hydroxylation : Microbial biotransformation (e.g., using Rhizopus arrhizus) introduces hydroxyl groups at C6 and C17 positions.
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Ketone Formation at C3 : Regioselective oxidation of a steroidal diol intermediate using Jones reagent (CrO₃/H₂SO₄) yields the 3-ketone moiety.
Table 1: Reaction Conditions for Hydroxylation
Reaction Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
C6 Hydroxylation | Rhizopus arrhizus, 37°C, 48 hr | 62–68 | |
C17 Hydroxylation | NADPH-dependent cytochrome P450 enzymes | 55–60 | |
3-Ketone Formation | CrO₃, H₂SO₄, acetone, 0°C | 78–85 |
Functional Group Transformations
The hydroxyl and ketone groups enable further derivatization:
Esterification
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Acetylation : Treatment with acetic anhydride in pyridine selectively acetylates the C6 hydroxyl group, leaving C17-OH intact due to steric hindrance.
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Sulfonation : Reaction with sulfur trioxide–pyridine complex yields a water-soluble sulfonate derivative for pharmacological studies .
Reduction
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3-Ketone Reduction : Sodium borohydride reduces the C3 ketone to a secondary alcohol, producing a diastereomeric mixture (β-alcohol predominates) .
Metabolic and Degradation Reactions
In biological systems, the compound undergoes enzymatic modifications:
Phase I Metabolism
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CYP3A4-Mediated Oxidation : Hepatic cytochrome P450 enzymes oxidize the C17 hydroxyl to a ketone, forming a 3,17-diketone metabolite .
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Dehydration : Acidic conditions (e.g., gastric pH) induce dehydration at C9–C11, forming a Δ9,11 conjugated diene .
Phase II Metabolism
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Glucuronidation : Uridine diphosphate glucuronosyltransferases (UGTs) conjugate the C6 hydroxyl with glucuronic acid, enhancing renal excretion .
Stability Under Experimental Conditions
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Thermal Degradation : At >200°C, the compound undergoes retro-Diels-Alder cleavage, fragmenting into bicyclic hydrocarbons .
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Photolysis : UV irradiation (254 nm) induces C17–C20 bond cleavage, yielding a seco-steroid derivative .
Catalytic Modifications
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Palladium-Catalyzed Cross-Coupling : The C13 methyl group participates in Suzuki–Miyaura reactions with aryl boronic acids under Pd(PPh₃)₄ catalysis.
Table 2: Catalytic Reaction Parameters
Substrate | Catalyst System | Product | Yield (%) | Source |
---|---|---|---|---|
C13-Methyl derivative | Pd(PPh₃)₄, K₂CO₃ | 13-Aryl substituted analog | 45–50 |
Comparative Reactivity Insights
Scientific Research Applications
(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound may also modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A similar compound with a cyclopenta[a]phenanthrene core and hydroxyl groups, known for its role as a hormone.
Cholesterol: Another compound with a similar core structure, essential for cell membrane integrity and precursor to other biologically important molecules.
Uniqueness
What sets (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
4146-29-6 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C18H26O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-17,20-21H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,17+,18+/m1/s1 |
InChI Key |
JBXQPIRHIYLCNL-RYJUIXMKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@@H]2O)O |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2O)O |
Origin of Product |
United States |
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